molecular formula C17H24N2O3 B5695114 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde

4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde

Cat. No. B5695114
M. Wt: 304.4 g/mol
InChI Key: SJRZWIDXOGOZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as TBX or TBPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been found to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its potential as a lead compound for the development of new drugs with anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. One direction is the development of new derivatives of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde with improved solubility and potency. Another direction is the investigation of the mechanism of action of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in order to better understand its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, the potential applications of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde in material science and nanotechnology should be explored.

Synthesis Methods

The synthesis of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-[(4-tert-butylphenoxy)acetyl]chloride, which is then reacted with piperazine to form 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde. The purity of 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde can be achieved through recrystallization and purification techniques.

Scientific Research Applications

4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. 4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

4-[2-(4-tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(21)19-10-8-18(13-20)9-11-19/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRZWIDXOGOZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde

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